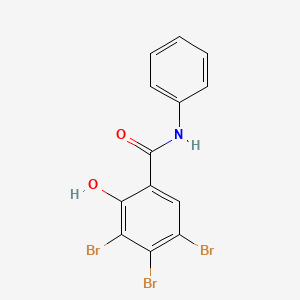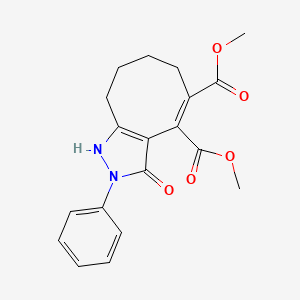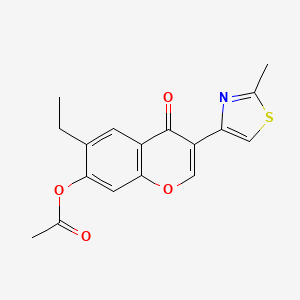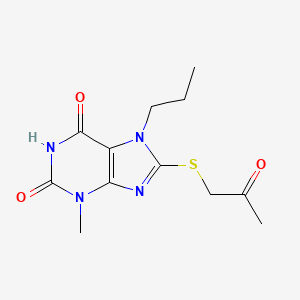
3,4,5-Tribromosalicylanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3,4,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55°C or in water containing an emulsifier at 50 to 65°C
Chemical Reactions Analysis
3,4,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Photoreactions: In the presence of glutathione and under irradiation, this compound forms stable photoconjugates.
Scientific Research Applications
3,4,5-Tribromosalicylanilide has several scientific research applications:
Chemistry: It is used as a reference standard in environmental analysis and testing.
Biology: The compound’s bacteriostatic properties make it useful in studying bacterial growth inhibition.
Industry: It is used in the formulation of detergents, soaps, disinfectants, and flea powders.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromosalicylanilide involves its interaction with bacterial cell membranes, leading to the inhibition of bacterial growth. The compound’s bacteriostatic effect is primarily due to its ability to disrupt cell membrane integrity and function . Additionally, in the presence of glutathione, it forms stable photoconjugates, which may further influence its biological activity .
Comparison with Similar Compounds
3,4,5-Tribromosalicylanilide can be compared with other halogenated salicylanilides, such as:
3,5-Dibromosalicylanilide: Similar in structure but lacks the bromine atom at the 4-position.
4-Bromosalicylanilide: Contains only one bromine atom at the 4-position.
3,4-Dibromosalicylanilide: Lacks the bromine atom at the 5-position.
The unique combination of bromine atoms at the 3, 4, and 5 positions in this compound contributes to its distinct chemical and biological properties, making it more effective as a bacteriostatic agent compared to its analogs .
Properties
CAS No. |
24556-65-8 |
|---|---|
Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
3,4,5-tribromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h1-6,18H,(H,17,19) |
InChI Key |
WLYIIDKKPCXCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)



![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)

![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
